molecular formula C18H16N4O6S2 B2867080 (Z)-ethyl 2-(6-acetamido-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-50-6

(Z)-ethyl 2-(6-acetamido-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2867080
CAS No.: 865248-50-6
M. Wt: 448.47
InChI Key: RKBLNEFFGPUMPU-ZZEZOPTASA-N
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Description

(Z)-ethyl 2-(6-acetamido-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H16N4O6S2 and its molecular weight is 448.47. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[6-acetamido-2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O6S2/c1-3-28-16(24)9-21-12-5-4-11(19-10(2)23)8-14(12)30-18(21)20-17(25)13-6-7-15(29-13)22(26)27/h4-8H,3,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBLNEFFGPUMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(6-acetamido-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential biological activity. Its structure suggests a multifaceted interaction with various biological systems, particularly in the context of cancer treatment and antioxidant properties. This article aims to explore the biological activity of this compound, focusing on its anticancer and antioxidant effects, supported by data tables and relevant research findings.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • Thiazole ring : Known for its role in various biological activities.
  • Acetamido group : Often associated with increased solubility and bioactivity.
  • Nitrothiophene moiety : Implicated in anticancer activities due to its electrophilic nature.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant anticancer and antioxidant properties.

Anticancer Activity

Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, a study highlighted that benzodioxole derivatives demonstrated potent anticancer activity against Hep3B liver cancer cells, with IC50 values significantly lower than those of standard treatments like Doxorubicin . The mechanism often involves cell cycle arrest, particularly at the G2-M phase, which is critical for halting cancer cell division.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 2aHep3B8.07G2-M phase arrest
DoxorubicinHep3B7.4G2-M phase arrest
Compound 2bHep3B>100Weak activity

Antioxidant Activity

Antioxidant assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) have shown that compounds containing similar structures can scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related damage in cells, which is a contributing factor in cancer progression.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Trolox957.72
Compound 2a7520
Compound 2b30>100

Case Studies

  • Case Study on Hep3B Cells : In a controlled study, treatment with compound 2a resulted in a significant reduction in α-fetoprotein levels, a marker for liver cancer progression. The reduction was measured from an initial level of 2519.17 ng/ml to 1625.8 ng/ml after treatment .
  • Mechanistic Insights : Flow cytometry analysis revealed that compound 2a led to a decrease in the G1 phase population from 65.3% to 52.53%, indicating effective cell cycle disruption .

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